Aciculatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

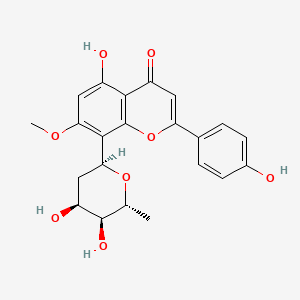

Aciculatin is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aciculatin typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid backbone. Reaction conditions usually involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the flavonoid core. This is followed by chemical modification to introduce the specific functional groups required. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .

Analyse Chemischer Reaktionen

Step 1: Glycosylation–Fries-Type O-to-C Rearrangement

Regio- and stereoselective glycosylation was employed to form the C-aryl glycosidic linkage. This reaction ensures the correct positioning of the glycosidic bond, which is essential for maintaining aciculatin’s structural integrity .

Step 2: Baker–Venkataraman Rearrangement

This rearrangement facilitated the formation of the flavone scaffold by reorganizing the aromatic system. The reaction conditions optimized the cyclization pattern to achieve the desired flavone structure .

Step 3: Cyclodehydration

Final structural refinement was achieved through cyclodehydration, completing the flavone framework and establishing the glycosidic linkage .

Key Chemical Reactions and Mechanisms

| Reaction Type | Purpose | Outcome |

|---|---|---|

| Glycosylation–Fries Rearrangement | Formation of C-aryl glycosidic bond | Regio- and stereoselective linkage formation |

| Baker–Venkataraman Rearrangement | Flavone scaffold construction | Cyclization to form the flavone core |

| Cyclodehydration | Final structural refinement | Completion of the glycosylflavone framework |

Structural and Analytical Insights

-

LC-MS Analysis : Identified this compound alongside nudaphantin and other compounds in C. aciculatus extracts, confirming its natural occurrence .

-

GC-MS Analysis : Detected citronellylisobutyrate and dihydroxy-benzoxazinone derivatives in n-hexane fractions, highlighting co-occurring metabolites .

-

COX-2 Enzyme Interaction : Six compounds from the extract, including this compound, interacted with the arachidonic acid-binding site of COX-2, suggesting a mechanism for anti-inflammatory activity .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Aciculatin has been extensively studied for its anti-cancer effects. Research indicates that it induces apoptosis in various cancer cell lines through a p53-dependent mechanism.

Case Studies

- HCT116 Colorectal Cancer Cells : In vitro studies demonstrated that this compound treatment resulted in significant apoptosis and cell cycle arrest .

- Xenograft Models : In vivo experiments showed that this compound effectively reduced tumor volume in HCT116 mouse xenografts, confirming its potential as an anti-cancer agent .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.

Case Studies

- Arthritis Models : this compound demonstrated a concentration-dependent inhibition of G-CSF expression, suggesting its therapeutic potential for inflammatory arthritis .

Synthesis and Availability

The total synthesis of this compound has been achieved, enhancing its availability for research and therapeutic applications. The synthesis process involves several key steps, including glycosylation and rearrangement reactions, yielding this compound with an overall yield of 8.3% .

| Synthesis Steps | Description |

|---|---|

| Glycosylation | Formation of the glycosidic bond |

| Fries-type Rearrangement | Rearrangement to construct the flavone scaffold |

| Cyclodehydration | Final step to complete the flavone structure |

Other Therapeutic Applications

Beyond its anti-cancer and anti-inflammatory effects, this compound has shown promise in other areas:

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways. It inhibits pro-inflammatory enzymes such as secretory phospholipase A2, lipoxygenase, and cyclooxygenase 2. It also modulates the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. These actions contribute to its anti-inflammatory and potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Schaftoside: Another flavonoid glycoside with similar anti-inflammatory properties.

Apigenin: A flavonoid with known antioxidant and anticancer activities.

Luteolin: A flavonoid that shares similar anti-inflammatory and antioxidant properties.

Uniqueness

What sets Aciculatin apart is its specific glycosylation pattern, which may enhance its bioavailability and specific biological activities compared to other flavonoids .

Eigenschaften

CAS-Nummer |

134044-97-6 |

|---|---|

Molekularformel |

C22H22O8 |

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |

InChI-Schlüssel |

RUTGHCUXABPJTJ-DJIPSUEUSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

134044-97-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.